N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide
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Overview
Description
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropyl group, a hydroxypropyl chain, and a fluoro-methylphenyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropyl-3-hydroxypropyl intermediate: This can be achieved through the reaction of cyclopropyl bromide with 3-hydroxypropylamine under basic conditions.
Synthesis of the fluoro-methylphenyl intermediate: This involves the nitration of 3-fluoro-4-methylbenzene followed by reduction to obtain the corresponding amine.
Coupling reaction: The final step involves the coupling of the two intermediates using oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The oxalamide linkage can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(3-chloro-4-methylphenyl)oxalamide: Similar structure but with a chloro group instead of a fluoro group.
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(3-fluoro-4-ethylphenyl)oxalamide: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide is unique due to the presence of the fluoro-methylphenyl group, which can impart distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-N'-(3-fluoro-4-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O3/c1-9-2-5-11(8-12(9)16)18-15(21)14(20)17-7-6-13(19)10-3-4-10/h2,5,8,10,13,19H,3-4,6-7H2,1H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZINFFKZJDZNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2CC2)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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